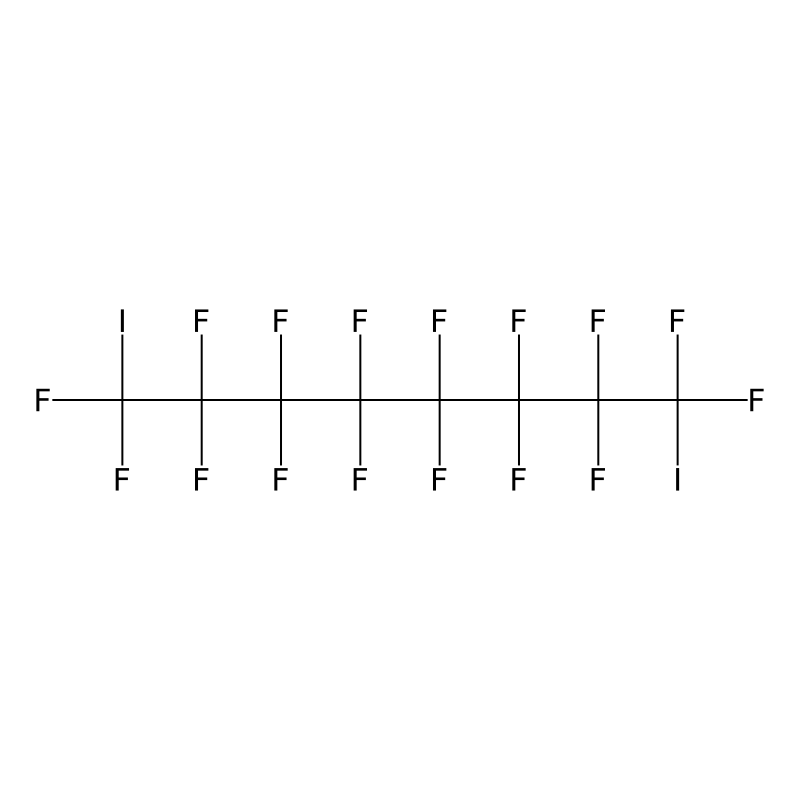1,8-Diiodoperfluorooctane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Perfluorinated Compound
1,8-Diiodoperfluorooctane belongs to a class of chemicals called perfluorinated compounds (PFCs) []. PFCs possess unique properties like high chemical and thermal stability, which can be of interest for various research fields [].
Potential Applications
Given the limited data, it is challenging to pinpoint specific research uses. However, PFCs with similar structures have found applications in areas like:
1,8-Diiodoperfluorooctane is a perfluorinated compound with the molecular formula . It is characterized by the presence of two iodine atoms and a fully fluorinated carbon chain. This compound belongs to a class of chemicals known as polyfluorinated iodine alkanes, which have garnered attention for their unique chemical properties and potential applications in various fields, including pharmaceuticals and material science.
- Nucleophilic Substitution Reactions: The iodine atoms can be replaced by nucleophiles under suitable conditions.
- Dehalogenation: Under extreme conditions, such as high temperatures or in the presence of reducing agents, 1,8-diiodoperfluorooctane may undergo dehalogenation, leading to the formation of less halogenated derivatives.
- Reactions with Reactive Oxygen Species: Studies have shown that perfluorinated compounds can react with reactive oxygen species, which may lead to degradation products that could have different biological activities .
Research indicates that 1,8-diiodoperfluorooctane exhibits estrogenic activity. This property is significant as it suggests potential interactions with endocrine systems in organisms. The compound's structure allows it to mimic natural hormones, which raises concerns about its environmental impact and bioaccumulation .
The synthesis of 1,8-diiodoperfluorooctane typically involves:
- Fluorination of Iodinated Precursors: Starting from iodinated alkanes, fluorination can be achieved using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions.
- Electrophilic Iodination: This method involves the introduction of iodine into a perfluorinated alkane chain through electrophilic substitution reactions.
These methods require careful control of reaction conditions due to the highly reactive nature of both iodine and fluorine.
1,8-Diiodoperfluorooctane has several potential applications:
- Pharmaceuticals: Its unique properties may be utilized in drug design and development, particularly in creating compounds that interact with biological systems.
- Material Science: The compound could be used in developing advanced materials with specific chemical resistance or surface properties due to its fluorinated structure.
- Environmental Studies: Understanding its degradation pathways can help assess its environmental impact and persistence .
Interaction studies involving 1,8-diiodoperfluorooctane focus on its biological effects and environmental behavior. Key areas include:
- Estrogenic Activity Assessment: Evaluating how this compound interacts with hormone receptors to understand its potential endocrine-disrupting effects .
- Degradation Pathways: Researching how this compound breaks down in various environmental conditions helps predict its longevity and ecological risks .
Similar compounds to 1,8-diiodoperfluorooctane include:
| Compound Name | Formula | Key Features |
|---|---|---|
| 1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorooctane | Contains bromine instead of iodine; used in similar applications. | |
| 1,8-Diiodo-3,3,4,4,5,5,6,6-Octafluorooctane | Similar structure but fewer fluorine atoms; different properties. | |
| Perfluorooctanoic Acid | Known for environmental persistence; lacks iodine. |
Uniqueness of 1,8-Diiodoperfluorooctane
1,8-Diiodoperfluorooctane is unique due to its combination of fully fluorinated carbon chains with multiple iodine atoms. This specific arrangement enhances its reactivity and biological activity compared to other halogenated compounds. Its potential for estrogenic activity further distinguishes it from similar compounds that do not exhibit such effects.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








